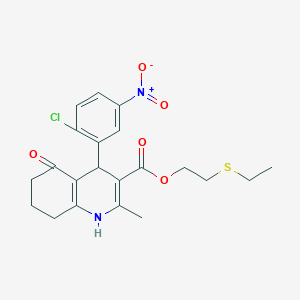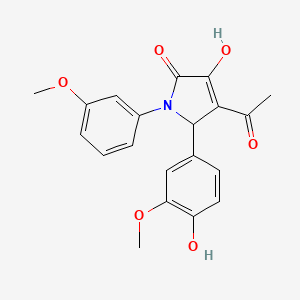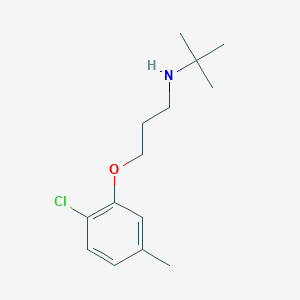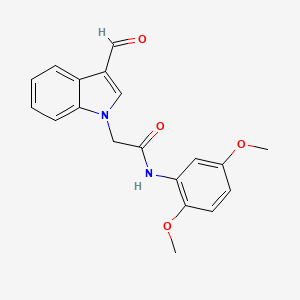![molecular formula C24H34FNO B4983194 2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine
Vue d'ensemble
Description
2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine, commonly known as FH-PI 287, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer research. This compound belongs to the family of pyridines and has a molecular formula of C26H38FNO.
Mécanisme D'action
FH-PI 287 inhibits the activity of PI3K, which is a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway leads to the suppression of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
FH-PI 287 has been shown to have potent anti-cancer activity in vitro and in vivo. It has been found to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and prostate cancer. FH-PI 287 has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of FH-PI 287 is its specificity for the PI3K/Akt/mTOR signaling pathway. This makes it a valuable tool for studying the role of this pathway in cancer development and progression. However, one limitation of FH-PI 287 is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on FH-PI 287. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the optimization of the compound's structure to improve its potency and specificity. Additionally, further studies are needed to investigate the potential use of FH-PI 287 in combination with other cancer therapies.
Applications De Recherche Scientifique
FH-PI 287 has shown promising results in cancer research. It has been found to inhibit the growth of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is known to be involved in the development and progression of cancer. FH-PI 287 has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(3-fluoro-4-hexoxyphenyl)-5-heptylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34FNO/c1-3-5-7-9-10-12-20-13-15-23(26-19-20)21-14-16-24(22(25)18-21)27-17-11-8-6-4-2/h13-16,18-19H,3-12,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEWFRWSOCLSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CN=C(C=C1)C2=CC(=C(C=C2)OCCCCCC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4983133.png)
![methyl 4-({N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4983141.png)
![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4983147.png)
![4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4983153.png)
![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)

![2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)


